molecular formula C9H10N2S2 B1373457 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine CAS No. 1094405-80-7

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B1373457
CAS No.: 1094405-80-7
M. Wt: 210.3 g/mol
InChI Key: FGDYEAHQCXLQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-amino-4-methylthiazole and 5-methylthiophene-2-carbaldehyde in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways critical for tumor growth and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole and thiophene rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-5-3-4-7(12-5)8-6(2)13-9(10)11-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDYEAHQCXLQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.